![molecular formula C16H22N2O5S B5222525 methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)

methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

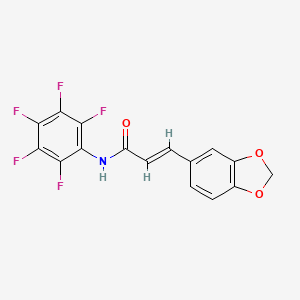

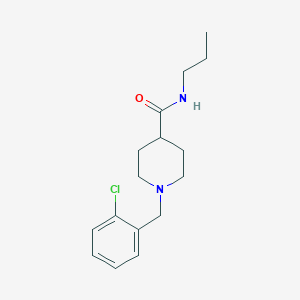

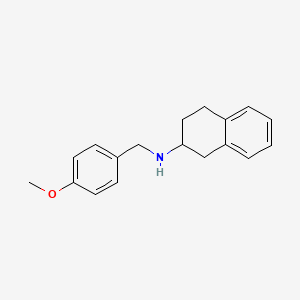

The chemical "methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate" is a complex organic molecule, involving various functional groups that contribute to its unique physical and chemical properties. The study of such molecules encompasses their synthesis, molecular structure, chemical reactions, and their physical and chemical properties.

Synthesis Analysis

The synthesis process of related compounds typically involves multi-step reactions, each optimized for yield and purity. For example, a study by Xu et al. (2018) optimized the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, through etherification, sulfonyl chloride formation, amine reaction, and esterification, achieving a total yield of 63.7% after optimization (Xu, Guo, Li, & Liu, 2018). This process highlights the complexity and careful control required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals intricate details like intramolecular N—H⋯O hydrogen bonding, which influences the molecule's stability and reactivity (Kimura & Hourai, 2005).

Chemical Reactions and Properties

Chemical properties of such molecules often include their reactivity towards various organic synthesis reactions. For instance, the cyclization reaction of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate highlights the molecule's ability to form cyclic compounds under basic conditions, showcasing the versatility of these molecules in synthesizing heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the substance's behavior in different environments. These properties are directly influenced by the molecule's structure, particularly the functional groups and their spatial arrangement.

Chemical Properties Analysis

The chemical properties include reactivity patterns, stability under various conditions, and interactions with other molecules. These properties are essential for potential applications in chemical synthesis, pharmaceuticals, and materials science. The study of molecules like Methyl 2-((succinimidooxy)carbonyl)benzoate showcases efficient reagents for specific modifications in organic molecules, indicating the broad utility of these compounds in synthetic chemistry (Casimir, Guichard, & Briand, 2002).

Mécanisme D'action

Mode of Action

It’s worth noting that many compounds with a sulfonylurea structure, like this one, often act by inhibiting the enzyme acetohydroxyacid synthase (ahas), which is crucial for the synthesis of certain amino acids in plants .

Biochemical Pathways

If we consider its potential inhibition of ahas, this would affect the synthesis of the branched-chain amino acids leucine, isoleucine, and valine, disrupting protein synthesis and plant growth .

Result of Action

If it acts similarly to other sulfonylurea compounds, it could potentially inhibit plant growth by disrupting protein synthesis .

Action Environment

Factors such as soil composition, temperature, and moisture levels can often impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

methyl 2-methyl-3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-11-13(16(20)23-2)5-4-6-14(11)17-15(19)12-7-9-18(10-8-12)24(3,21)22/h4-6,12H,7-10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSKUWGOSWRLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)

![methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B5222452.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)

![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)

![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)

![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)

![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)

![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)

![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)